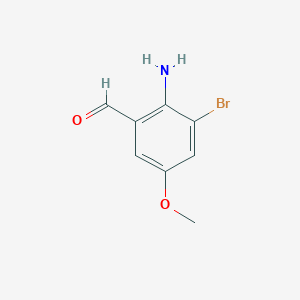
Methyl 4-(6-methyl-3-pyridyl)-2,4-dioxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(6-methyl-3-pyridyl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a dioxobutanoate ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-methyl-3-pyridyl)-2,4-dioxobutanoate typically involves the reaction of 6-methyl-3-pyridinecarboxylic acid with methyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Methyl 4-(6-methyl-3-pyridyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester moiety to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds.
科学的研究の応用
Methyl 4-(6-methyl-3-pyridyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(6-methyl-3-pyridyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
- Methyl 4-(3-pyridyl)-2,4-dioxobutanoate
- Ethyl 4-(6-methyl-3-pyridyl)-2,4-dioxobutanoate
- Methyl 4-(6-methyl-2-pyridyl)-2,4-dioxobutanoate
Uniqueness
Methyl 4-(6-methyl-3-pyridyl)-2,4-dioxobutanoate is unique due to the specific positioning of the methyl group on the pyridine ring, which influences its chemical reactivity and biological activity
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
methyl 4-(6-methylpyridin-3-yl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C11H11NO4/c1-7-3-4-8(6-12-7)9(13)5-10(14)11(15)16-2/h3-4,6H,5H2,1-2H3 |
InChIキー |
NFQIXUIBRNVWHO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C(=O)CC(=O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)


![1-(Benzenesulfonyl)-3-bromo-4-chloro-5-nitro-pyrrolo[2,3-B]pyridine](/img/structure/B13915243.png)

![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)
![Methyl 6-[(2-oxopyridin-1-yl)methyl]pyridine-3-carboxylate](/img/structure/B13915253.png)






![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)
